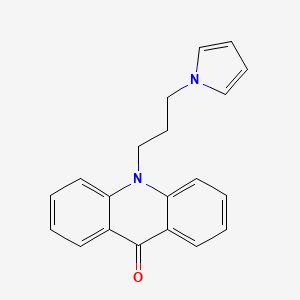
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Attachment of the Propyl Linker: The propyl linker is introduced via a nucleophilic substitution reaction using 1-bromopropane and a suitable base like potassium carbonate.
Introduction of the Pyrrole Ring: The final step involves the reaction of the propyl-substituted acridine with pyrrole under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine nitrogen or the pyrrole nitrogen, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the acridine and pyrrole rings.
Reduction: Reduced derivatives with hydrogenated acridine or pyrrole rings.
Substitution: Alkylated or acylated derivatives depending on the substituent introduced.
Scientific Research Applications
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A compound with similar DNA intercalating properties but with different substituents.
Proflavine: Another acridine derivative used as an antiseptic and studied for its anticancer properties.
Pyrrole-2-carboxylic Acid: A simpler pyrrole derivative with different biological activities.
Uniqueness
10-(3-(1H-Pyrrol-1-yl)propyl)acridin-9(10H)-one is unique due to the combination of the acridine and pyrrole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
10-(3-pyrrol-1-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H18N2O/c23-20-16-8-1-3-10-18(16)22(19-11-4-2-9-17(19)20)15-7-14-21-12-5-6-13-21/h1-6,8-13H,7,14-15H2 |
InChI Key |
AXOJQBNKUSJZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















